4-(4-METHYLBENZENESULFONYL)-5-(PENTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
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Overview
Description
4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Pentylsulfanyl Group: This step often involves nucleophilic substitution reactions where a pentylthiol is reacted with a suitable leaving group.
Incorporation of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions, influencing pathways related to its observed activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole: Lacks the pentylsulfanyl group.
5-(Pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole: Lacks the methylbenzenesulfonyl group.
4-(4-Methylbenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole: Contains a methylsulfanyl group instead of a pentylsulfanyl group.
Uniqueness
4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole is unique due to the presence of both the pentylsulfanyl and methylbenzenesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S3/c1-3-4-5-12-25-19-18(20-17(23-19)16-7-6-13-24-16)26(21,22)15-10-8-14(2)9-11-15/h6-11,13H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOEQCFEUFQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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